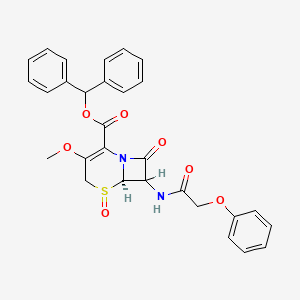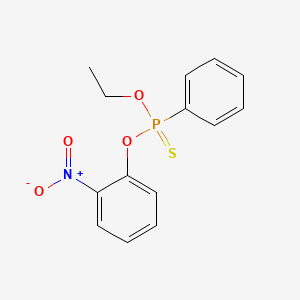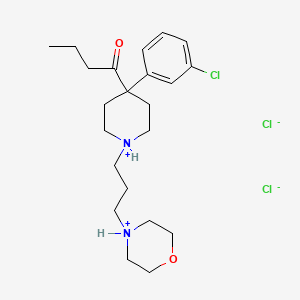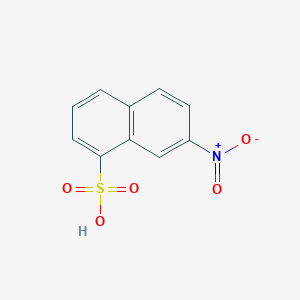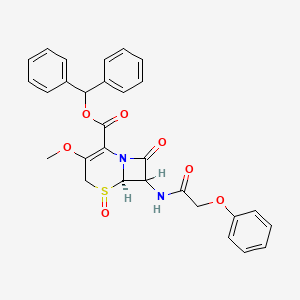
2-(Aminocarbonyl)iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminocarbonyl)iodobenzoic acid is an organic compound that features both an amino group and an iodine atom attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminocarbonyl)iodobenzoic acid typically involves the iodination of 2-aminobenzoic acid. One common method is the Sandmeyer reaction, where 2-aminobenzoic acid is first converted to a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom . The reaction conditions generally involve the use of hydrochloric acid, sodium nitrite, and potassium iodide, with careful temperature control to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process may involve recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminocarbonyl)iodobenzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or alkyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium bromate and oxone (potassium peroxymonosulfate).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: 2-Iodoxybenzoic acid.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted benzoic acids with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
2-(Aminocarbonyl)iodobenzoic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(Aminocarbonyl)iodobenzoic acid exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the iodine atom in the compound acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the oxidizing agent . This process often involves the formation of intermediate radical species and the subsequent formation of the oxidized product.
Comparación Con Compuestos Similares
2-Iodobenzoic acid: Similar in structure but lacks the amino group.
2-Iodoxybenzoic acid: An oxidized form of 2-(Aminocarbonyl)iodobenzoic acid with hypervalent iodine.
2-Aminobenzoic acid: Similar in structure but lacks the iodine atom.
Uniqueness: this compound is unique due to the presence of both an amino group and an iodine atom, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and other applications.
Propiedades
Número CAS |
71672-74-7 |
|---|---|
Fórmula molecular |
C8H6INO3 |
Peso molecular |
291.04 g/mol |
Nombre IUPAC |
2-carbamoyl-3-iodobenzoic acid |
InChI |
InChI=1S/C8H6INO3/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3H,(H2,10,11)(H,12,13) |
Clave InChI |
PVJJTWJZVYDIIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)C(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


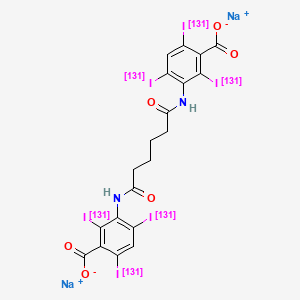
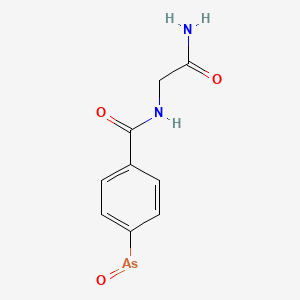
![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)

![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)


![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
